N-(3,4-dimethoxybenzyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
N-(3,4-dimethoxybenzyl): This part of the compound contains a benzyl group substituted with two methoxy (OCH₃) groups at positions 3 and 4.
2-(1-oxophthalazin-2(1H)-yl)acetamide: Here, we have an acetamide group attached to a phthalazinone ring system. The phthalazinone ring contains a ketone group (1-oxo) at position 2.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production typically employs continuous-flow processes or batch reactions. Optimization of reaction conditions, solvent choice, and catalysts ensures high yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The benzyl group can undergo oxidation to form the corresponding benzoic acid derivative.
Reduction: Reduction of the ketone group in the phthalazinone ring may yield a dihydrophthalazinone.
Substitution: The compound can participate in nucleophilic substitution reactions at the acetamide nitrogen or the benzyl carbon.
Common Reagents and Conditions:
- Oxidation: 3,4-dimethoxybenzoic acid.
- Reduction: Dihydrophthalazinone.
- Substitution: Various N-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).
Medicine: Explored as a lead compound for drug development.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
Targets: The compound likely interacts with cellular receptors, enzymes, or proteins.
Pathways: Further research is needed to elucidate specific pathways affected by N-(3,4-dimethoxybenzyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide.
Comparison with Similar Compounds
Unique Features: Its combination of benzyl, acetamide, and phthalazinone moieties sets it apart.
Similar Compounds: Related compounds include benzylacetamides, phthalazinones, and benzyl-substituted heterocycles.
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-8-7-13(9-17(16)26-2)10-20-18(23)12-22-19(24)15-6-4-3-5-14(15)11-21-22/h3-9,11H,10,12H2,1-2H3,(H,20,23) |
InChI Key |
UBAILXIGYWWHEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3C=N2)OC |
Origin of Product |
United States |
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